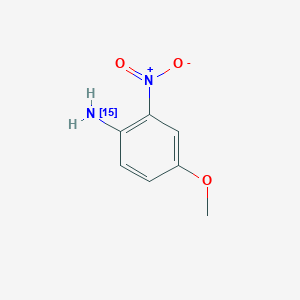
N-メチルベンジルアミン-d3
概要
説明
N-Benzyl-1,1,1-trideuteriomethanamine, also known as N-Benzyl-1,1,1-trideuteriomethanamine, is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 124.201. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-1,1,1-trideuteriomethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-1,1,1-trideuteriomethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体の合成
N-メチルベンジルアミン-d3: は、さまざまな医薬品中間体の合成における重要な構成要素です。 特に抗ヒスタミン薬、抗ウイルス薬、抗うつ薬などの薬剤の製造に役立ちます . 重水素原子は、これらの薬剤の代謝安定性を高める可能性があり、体内での効果を高め、持続時間を延ばすことができます。
医薬品のキラル分離
この化合物は、医薬品のキラル分離に使用されます。 キラル誘導体化剤として作用し、分取用高速液体クロマトグラフィーによるエナンチオマーの分離を可能にします . これは、ラセミ混合物と比較して、効力が高く、副作用の少ないエナンチオマー的に純粋な薬剤の製造に不可欠です。
作用機序
Target of Action
N-Methylbenzylamine-d3, also known as N-Benzyl-1,1,1-trideuteriomethanamine, is a deuterium-labeled compound of N-Methylbenzylamine
Mode of Action
It’s known that the presence of a methylamine group gives n-methylbenzylamine basic properties, allowing it to react with acids to form salts or salt-like compounds . Furthermore, the nitrogen atom has a lone pair of electrons, providing some nucleophilic character, which can react with a range of electrophilic reagents to form nitrogen-containing functional group products .
Biochemical Pathways
It’s known that amines, such as n-methylbenzylamine, can be synthesized by the reduction of nitriles, amides, and nitro compounds . This suggests that N-Methylbenzylamine-d3 might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s known that n-methylbenzylamine-d3 is stable, but may be air sensitive through reaction with carbon dioxide . It’s also known to be combustible and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide .
特性
IUPAC Name |
N-benzyl-1,1,1-trideuteriomethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

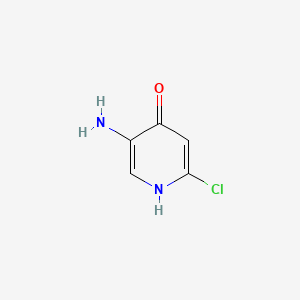
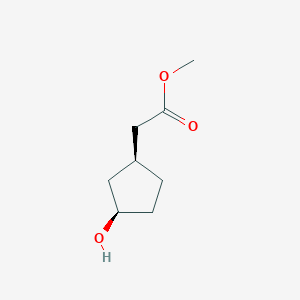
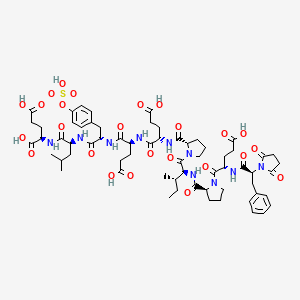

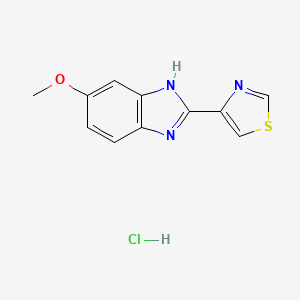
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)

![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)


